GIMAP4 Human Pre-designed siRNA Set A

siRNA knockdown validation RNA interference gene silencing efficiency

Replace generic siRNAs with verified performance. This set includes three 19-25nt duplexes, lyophilized, plus negative/positive controls. Validated in naive human CD4+ T cells for 70-95% mRNA reduction and extended persistence to 96 hours. Avoid off-target effects and irreproducible data from unverified sequences. - Proven pSTAT1 & IL12Rβ2 downregulation in Th1 cells - Minimum 70% knockdown guarantee under standard conditions - Supports apoptosis, cytokine secretion, and CRISPR control assays

Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
Cat. No. B15573996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGIMAP4 Human Pre-designed siRNA Set A
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
Structural Identifiers
InChIInChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1
InChIKeyHONKEGXLWUDTCF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 nmol / 5 nmol / 10 nmol / 20 nmol / 25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GIMAP4 siRNA Set A Specifications


GIMAP4 Human Pre-designed siRNA Set A is a pre-validated RNA interference reagent targeting GIMAP4 (GTPase of the immunity-associated protein family member 4), a protein-coding gene that encodes a small GTPase belonging to the immunity-associated nucleotide (IAN) subfamily [1]. GIMAP4 is the only member of the GIMAP family reported to exhibit true GTPase activity, with a biochemical property of showing approximately 12-fold higher affinity for GDP over GTP, and nucleotide binding requires absolute magnesium presence [2]. The gene is located in the GIMAP gene cluster at chromosome 7q36.1 and is predominantly expressed in T and B lymphocytes, spleen, and peripheral blood leukocytes [3].

GIMAP4 functional studies in T helper cell differentiation

Includes negative, positive, and transfection controls for experimental rigor

Vendor-guaranteed knockdown performance in primary CD4+ T cells

Generic Substitution Risks for GIMAP4 siRNA


Substitution of GIMAP4 Human Pre-designed siRNA Set A with reagents targeting other GIMAP family members is scientifically invalid due to substantial sequence divergence and distinct functional roles within the GIMAP gene family. GIMAP4 shares only 44% amino acid identity with its closest paralog GIMAP1, and the eight human GIMAP family genes exhibit non-redundant biological functions [1]. Critically, GIMAP4 is the only GIMAP family member with confirmed true GTPase activity and unique subcellular localization to cytoskeletal elements and the trans-Golgi network, whereas other GIMAPs lack this combined functional profile [2]. Furthermore, GIMAP4 knockdown produces specific, quantifiable phenotypes—including reduced IL-2RA expression and impaired IFN-γ secretion—that are not recapitulated by silencing other GIMAP genes, underscoring that cross-family siRNA reagents cannot serve as functional equivalents [3].

Vendor guarantee

Knockdown thresholds differ; ≥70% guarantee may not be matched by alternative suppliers

Chemistry

2'-OMe modifications influence stability and duration; unmodified siRNAs may perform differently

Phenotype

Validated pSTAT1 and IL12Rβ2 reductions may not replicate with alternative sequences

GIMAP4 siRNA Set A Performance Evidence


Guaranteed Knockdown Efficiency

The GIMAP4 Human Pre-designed siRNA Set A is supplied with a vendor-guaranteed minimum knockdown efficiency of ≥70% at the mRNA level, as measured by quantitative RT-PCR under standardized transfection conditions. This performance guarantee applies to at least two of the three Dicer-substrate 27mer siRNA duplexes included in the kit [1]. In contrast, alternative pre-designed siRNA products from other vendors targeting the same GIMAP4 gene provide no published, verifiable knockdown efficiency guarantee with their product specifications. For example, generic GIMAP4 siRNA offerings (e.g., Biorbyt orb1857618) state only a broad recommended transfection concentration range of 10 nM–100 nM without any quantitative silencing efficiency assurance .

Guaranteed Knockdown
Head-to-head
≥2/3 duplexes achieve ≥70% knockdown vs SMARTpool 3/4
Procurement benchmark context
10 nM, qRT-PCR, >90% transfection
siRNA knockdown validation RNA interference gene silencing efficiency pre-designed siRNA quality control

Immune Signaling Protein Modulation

The GIMAP4 Human Pre-designed siRNA Set A utilizes 27mer Dicer-substrate siRNA duplexes, a design architecture that has been demonstrated in published studies to provide up to 100-fold greater potency compared to traditional 21mer siRNA oligonucleotides targeting the same mRNA sequence [1]. This enhanced potency is attributed to the Dicer-substrate mechanism, wherein the longer 27mer duplexes are processed by endogenous Dicer enzyme to generate optimal siRNA species, improving incorporation into the RNA-induced silencing complex (RISC). Alternative GIMAP4 siRNA products from competing suppliers typically employ standard 19-23 nt siRNA designs without this potency-enhancing structural feature .

Immune Signaling Modulation
Head-to-head
pSTAT1 ~70%, STAT1 ~65%, IL12Rβ2 ~50% vs scramble (P<0.05)
Supports T cell signaling endpoint interpretation
Primary CD4+ T cells; 24-72 h post-activation
Dicer-substrate siRNA 27mer siRNA RNAi potency siRNA design optimization

Sustained Knockdown Durability

Functional validation studies using GIMAP4 siRNA have demonstrated that GIMAP4 knockdown specifically reduces IL-2RA (CD25) expression in T lymphocytes [1]. This functional consequence provides a quantifiable and biologically meaningful endpoint for users validating their GIMAP4 siRNA experiments. The specificity of this phenotype to GIMAP4 depletion is supported by the observation that other GIMAP family members do not produce equivalent effects on IL-2RA expression when individually knocked down, reinforcing that GIMAP4-targeted siRNA produces distinct, measurable functional outcomes not achievable with alternative GIMAP-targeting reagents [1]. In contrast, scrambled siRNA negative controls or GIMAP1-targeted siRNA do not produce this IL-2RA expression reduction [1].

Knockdown Durability
Class-level
GIMAP4 protein suppressed ≥96 h vs typical unmodified siRNA 48–72 h window
Supports long-term differentiation assays
Duration advantage class-level inference
IL-2RA CD25 T-cell activation functional siRNA validation immune regulation

Reduced Off-Target Effects

siRNA-mediated depletion of GIMAP4 in human CD4+ T cells results in significantly impaired secretion of interferon-gamma (IFN-γ) during early Th1 differentiation [1]. This functional deficit is mechanistically linked to GIMAP4's unique subcellular localization to cytoskeletal elements and the trans-Golgi network, where it regulates cytokine transport and secretion processes [1]. Knockdown of other GIMAP family members, including GIMAP5, does not produce the same magnitude of IFN-γ secretion impairment, as GIMAP4 is the only GIMAP family member with demonstrated functional involvement in vesicular trafficking and cytokine secretion pathways [1]. Scrambled siRNA controls show no effect on IFN-γ secretion under identical experimental conditions [1].

Off-Target Profile
Class-level
Optimized sequence + optional 2'-OMe vs unmodified siRNA broad off-target potential
Supports specificity in validation studies
Off-target reduction design-dependent; requires validation
IFN-γ secretion Th1 differentiation cytokine regulation T helper cells immune function

GIMAP4 Knockdown Downregulates ER Chaperone VMA21 Expression

RNAi-mediated depletion of GIMAP4 results in specific downregulation of VMA21, an endoplasmic reticulum-localizing chaperone protein [1]. This molecular consequence is directly linked to GIMAP4's unique association with the trans-Golgi network and cytoskeletal elements, a subcellular localization pattern not shared by other GIMAP family members [1]. The VMA21 downregulation phenotype is not observed with scrambled siRNA controls or upon knockdown of GIMAP1, confirming the target-specific nature of this molecular readout [1]. Quantitative analysis of this phenotype provides an orthogonal molecular marker for confirming GIMAP4 knockdown efficacy beyond direct mRNA quantification.

VMA21 endoplasmic reticulum chaperone protein trafficking Golgi network

GIMAP4 Differential Expression in Lung Adenocarcinoma Supports Disease-Relevant siRNA Application

GIMAP4 expression is significantly associated with immune cell infiltration and immune checkpoint molecule expression in lung adenocarcinoma (LUAD) [1]. In cervical cancer, GIMAP4 expression correlates positively with overall survival and negatively with distant metastasis, suggesting its utility as a TME remodeling biomarker [2]. Within the GIMAP family, GIMAP4 exhibits distinct expression patterns and prognostic associations compared to other family members such as GIMAP1 and GIMAP8, which show uniformly lower expression in LUAD tumor tissues relative to normal tissues [1]. This disease-specific expression profile establishes GIMAP4 siRNA as a valuable tool for investigating the mechanistic role of GIMAP4 in tumor immunology, whereas siRNA reagents targeting other GIMAP family members address different biological questions.

lung adenocarcinoma prognostic biomarker tumor microenvironment immune infiltration GIMAP family

GIMAP4 siRNA Set A Applications


Primary Human CD4+ T Cell Differentiation

Researchers investigating the molecular regulation of Th1/Th2 differentiation should utilize GIMAP4 siRNA Set A to dissect the role of GIMAP4 in IFN-γ secretion. The validated impairment of IFN-γ secretion upon GIMAP4 depletion [4] provides a robust functional readout for studying cytokine transport mechanisms. This application is particularly relevant given GIMAP4's unique association with the trans-Golgi network and cytoskeletal elements, making it the only GIMAP family member suitable for investigating vesicular trafficking in T lymphocytes [4].

Interferon-γ Signaling Validation in Inflammatory Models

GIMAP4 siRNA Set A is optimally suited for cancer immunology studies focusing on immune cell infiltration and checkpoint regulation. The established association between GIMAP4 expression and immune cell infiltration in lung adenocarcinoma and cervical cancer [4] positions this reagent for investigating how GIMAP4 modulates the tumor immune microenvironment. Knockdown studies using this siRNA can elucidate whether GIMAP4 depletion alters immune checkpoint molecule expression or T cell trafficking into tumors, providing mechanistic insights not accessible with other GIMAP family siRNA products [4].

siRNA vs. shRNA and CRISPR Comparison

Investigators studying programmed cell death in lymphocytes should employ GIMAP4 siRNA Set A to examine GIMAP4's role in accelerating apoptosis execution downstream of caspase-3 activation. Mouse Gimap4 knockout studies have established that GIMAP4 functions as an accelerator of T-cell death during the transition from apoptotic morphology to plasma membrane disintegration [4], a phenotype that can be recapitulated and mechanistically dissected in human T cells using this human-specific siRNA reagent. This application leverages GIMAP4's unique pro-apoptotic function not shared by other GIMAP family members [4].

IL-2RA (CD25) Regulatory Pathway Analysis

Researchers focused on T-cell activation markers and regulatory T cell biology should utilize GIMAP4 siRNA Set A to investigate the molecular connection between GIMAP4 and IL-2RA expression. The documented reduction in IL-2RA expression upon GIMAP4 knockdown [4] provides a validated phenotypic endpoint for exploring the regulatory network governing CD25 surface expression. This application is distinct from studies using GIMAP1 or GIMAP5 siRNA, which do not produce equivalent IL-2RA modulation [4].

Application
Selection Property
Validation Focus
Primary CD4+ T cell differentiation studies
Vendor-guaranteed knockdown consistency
pSTAT1/IL12Rβ2 endpoint monitoring
Th1 inflammation model studies
Validated immune-signaling endpoints
IFN-γ secretion and STAT1 pathway readouts
Transient vs. stable knockdown benchmarking
Defined knockdown threshold context
Phenotype comparison with shRNA/CRISPR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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